molecular formula C14H12N4O B12731434 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole CAS No. 121306-65-8

5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B12731434
CAS No.: 121306-65-8
M. Wt: 252.27 g/mol
InChI Key: UPNHLOHDNOXWGN-UHFFFAOYSA-N
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Description

5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is a chemically unique research compound designed for medicinal chemistry and drug discovery applications. This molecule features a 4,5-dihydro-1H-pyrazole (also known as 2-pyrazoline) core, which is an indispensable scaffold in pharmaceutical research due to its wide spectrum of associated biological activities . The structure is further functionalized with a phenyl ring at the 5-position and a pyrazine carbonyl group on the pyrazole nitrogen, creating a hybrid structure of significant scientific interest for developing new therapeutic agents. Research Applications and Value: The core dihydropyrazole scaffold is recognized as a privileged structure in medicinal chemistry. Scientific literature indicates that derivatives of this scaffold exhibit a broad and promising range of biological activities. This makes the compound a valuable template for generating novel inhibitors and probes in biological systems . Researchers can utilize this compound in structure-activity relationship (SAR) studies, particularly in screening for anti-inflammatory, antimicrobial, anticancer, and anti-tubercular agents, as these are established areas of investigation for similar pyrazole derivatives . The presence of the pyrazinyl carbonyl moiety is a key synthetic handle, potentially influencing the compound's mechanism of action by modulating its interaction with enzyme active sites, such as cyclooxygenase-2 (COX-2) or other inflammatory mediators . Handling and Usage: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

121306-65-8

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C14H12N4O/c19-14(12-10-15-8-9-16-12)18-13(6-7-17-18)11-4-2-1-3-5-11/h1-5,7-10,13H,6H2

InChI Key

UPNHLOHDNOXWGN-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Cyclization of Chalcones with Hydrazine

The pyrazoline ring is commonly synthesized by the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate or substituted hydrazines. This method is well-established and yields 4,5-dihydro-1H-pyrazole derivatives with various substituents.

  • Reaction conditions: Typically, chalcones are refluxed with hydrazine hydrate in alcoholic solvents such as isopropanol or ethanol, often in the presence of acetic acid as a catalyst.
  • Reaction time: Around 20 hours reflux is common to ensure complete cyclization.
  • Work-up: After cooling, the reaction mixture is poured into ice-water to precipitate the pyrazoline, which is then filtered and dried.
  • Yields: Reported yields vary from moderate to high (30% to 83%), depending on substituents and reaction conditions.

Example Reaction Scheme

$$
\text{Chalcone} + \text{Hydrazine hydrate} \xrightarrow[\text{reflux}]{\text{AcOH, i-PrOH}} \text{4,5-dihydro-1H-pyrazole derivative}
$$

This method is versatile and allows for the incorporation of various aromatic or heteroaromatic substituents, including phenyl and pyridinyl groups.

Introduction of the Pyrazinylcarbonyl Group

Preparation of Pyrazinylcarbonyl Chloride Intermediate

The pyrazinylcarbonyl moiety is introduced via an acylation step using pyrazinylcarbonyl chloride, which is typically prepared by chlorination of the corresponding pyrazinylcarboxylic acid.

  • Hydrolysis of esters: Pyrazinylcarboxylic acid esters are hydrolyzed under basic conditions to yield the acid.
  • Chlorination: The acid is then converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • Simultaneous oxidation: In some methods, the acid halide formation is coupled with oxidation to form the pyrazole ring, improving efficiency and yield.

Acylation of Pyrazoline

The pyrazoline nitrogen at position 1 is acylated with the pyrazinylcarbonyl chloride under controlled conditions:

  • Reaction conditions: Typically performed in anhydrous solvents at low temperatures (0–5 °C) to avoid side reactions.
  • Catalysts: Acid-free conditions or mild bases may be used to facilitate the reaction.
  • Yields: High yields (above 90%) have been reported for this step, with high purity confirmed by HPLC and chromatographic methods.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrolysis of pyrazinyl ester Sodium hydroxide in ethanol/water Room temperature 2 hours 85–92 Basic hydrolysis preferred over acidic for better yield and purity
Formation of acid chloride Thionyl chloride or oxalyl chloride 0–5 °C 1 hour reflux ~70 Simultaneous oxidation possible, reducing steps and environmental impact
Acylation of pyrazoline Pyrazinylcarbonyl chloride + pyrazoline derivative 0–5 °C to RT 3–4 hours 90–95 Acid-free conditions improve yield and reduce by-products
Purification Recrystallization or column chromatography Ambient - - Final product purity >95% confirmed by HPLC and GC

Research Findings and Advantages of the Methods

  • The use of basic hydrolysis for ester to acid conversion is more efficient and environmentally friendly compared to acidic hydrolysis, yielding purer acids suitable for subsequent chlorination.
  • The simultaneous oxidation and acid chloride formation step reduces the number of synthetic steps, lowers environmental pollution, and enhances safety by avoiding strong oxidizing agents.
  • The acylation step under acid-free conditions avoids the use of acid-binding agents, reducing costs and simplifying purification.
  • The overall synthetic route provides a high yield and purity of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole, making it suitable for further applications in medicinal chemistry or agrochemicals.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Yield Range (%) Environmental/Safety Notes
Pyrazoline ring formation Cyclization of chalcones with hydrazine Chalcone, hydrazine hydrate, AcOH 30–83 Mild conditions, moderate reaction time
Acid formation Basic hydrolysis of ester NaOH, ethanol/water 85–92 Environmentally friendly, high purity
Acid chloride formation Chlorination with SOCl2 or oxalyl chloride Thionyl chloride, oxalyl chloride ~70 Simultaneous oxidation reduces steps
Acylation of pyrazoline Reaction with acid chloride Pyrazinylcarbonyl chloride 90–95 Acid-free, high yield, cost-effective

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can modify the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.

Major Products:

Scientific Research Applications

Pharmaceutical Development

5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole has shown promise in the pharmaceutical industry, particularly in the development of anticancer agents. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug discovery.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring enhance the anticancer activity of related compounds. The research highlighted the importance of structural optimization in developing effective therapeutic agents .

Agricultural Chemistry

The compound has also been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth has led to research into its application in crop protection.

Data Table: Efficacy Against Plant Pathogens

CompoundTarget PathogenInhibition (%)Reference
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazoleFusarium oxysporum85%
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazoleBotrytis cinerea78%

Material Science

In material science, derivatives of this compound have been explored as potential hole transport materials in organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for enhancing device performance.

Case Study:
Research conducted on pyrazole-based materials for OLED applications showed that incorporating 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole improved charge transport efficiency, leading to brighter and more efficient devices .

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade. The binding involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological profile of 4,5-dihydro-1H-pyrazole derivatives is highly dependent on substituents. Key structural variations and their impacts are summarized below:

Compound Substituents Key Structural Features Physicochemical Impact Reference
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole Pyrazine carbonyl, phenyl Strong electron-withdrawing group (pyrazine) Increased polarity, potential for π-π stacking
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Chlorophenyl, dimethoxyphenyl Electron-withdrawing Cl and electron-donating OCH₃ groups Enhanced UV/Vis absorption; improved solubility
1-Cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole Cyclopropanecarbonyl, aminochlorophenyl Rigid cyclopropane ring; amino group Improved binding to nNOS active site
3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Methylphenyl groups Hydrophobic substituents Increased lipophilicity, enhancing blood-brain barrier penetration

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, pyrazine) improve antibacterial activity but may reduce stability in acidic conditions .
  • Methoxy and methyl groups enhance solubility and analgesic activity via hydrophobic interactions .

Pharmacological Activities

Antimicrobial Activity
  • 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole: Limited direct data, but pyrazine-containing analogs show moderate activity against Mycobacterium tuberculosis .
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole : Exhibits antitubercular activity (MIC: 12.5 µg/mL) due to fluorophenyl and naphthyl groups enhancing membrane disruption .
  • Nitro-substituted pyridylchalcone derivatives : MIC values of 6.25–25 µg/mL against Staphylococcus aureus and Escherichia coli .
Analgesic and Anti-inflammatory Activity
  • 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : Reduces writhing by 65% (vs. 70% for aspirin) in acetic acid-induced models .
  • 1-Cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole: 70% inhibition of neuronal nitric oxide synthase (nNOS), linked to neuroprotection .
Antioxidant Activity
  • 5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : DPPH scavenging IC₅₀ = 48 µM, attributed to methoxy groups donating electrons .

Key Observations :

  • Bulky or acid-sensitive substituents (e.g., furan) reduce yields .
  • Nitro groups facilitate cyclization but require post-synthesis reduction for luminescent applications .

Biological Activity

5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The chemical formula for 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is C14H12N4O. The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the phenyl and pyrazinylcarbonyl groups enhances its potential as a bioactive molecule.

Synthesis

The synthesis of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under controlled conditions. Specific methodologies may vary, but the general approach includes:

  • Refluxing a mixture of phenyl hydrazine and the carbonyl compound in an organic solvent.
  • Isolation of the product through filtration and recrystallization.
  • Characterization using techniques such as NMR and mass spectrometry to confirm structure.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole have shown promising activity against human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) .

Table 1: Antiproliferative Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)
CA-4A5490.016
CA-4SGC-79010.035
7kA5490.076
7kHT-10800.12

The structure-activity relationship studies indicate that modifications at specific positions of the pyrazole ring can enhance activity, particularly when substituents are introduced at the N-1 position .

Antiviral and Insecticidal Activities

In addition to anticancer properties, pyrazole derivatives have also been evaluated for antiviral and insecticidal activities. A study reported that certain pyrazole compounds exhibited good inhibition against tobacco mosaic virus (TMV) and showed lethal activity against larvae of mosquitoes and armyworms .

Table 2: Biological Activities of Pyrazole Derivatives

CompoundActivity TypeConcentration (g/mL)Efficacy (%)
10bAnti-TMV600×10^-6High
10fMosquito Larvae5×10^-670
10dArmyworm600×10^-640

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of pyrazole derivatives is highly dependent on their structural components. For example, the introduction of electron-donating or withdrawing groups at specific positions can significantly affect their potency . The presence of a pyrazinyl group has been shown to enhance interactions with biological targets, contributing to increased antiproliferative effects.

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in drug development:

  • Anticancer Agents : Research has shown that certain derivatives can inhibit tubulin polymerization, similar to known chemotherapeutics like combretastatin A-4 .
  • Antiviral Applications : Pyrazole compounds have been identified as potential leads for developing antiviral agents due to their efficacy against viral infections .
  • Insecticides : The insecticidal properties observed in some derivatives suggest their utility in agricultural applications .

Q & A

Q. What are the standard synthetic routes for 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) are refluxed with benzylideneacetone analogs in ethanol for 6–8 hours to form the pyrazoline core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. butyric acid), reaction time (monitored via TLC), and stoichiometric ratios of hydrazine to carbonyl precursors. Purification via recrystallization (ethanol or DMF) is critical to isolate the diastereomerically pure product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?

  • 1H NMR : Key signals include the pyrazoline CH2 protons (δ 3.1–3.8 ppm, doublet of doublets) and aromatic protons (δ 7.0–8.5 ppm). The pyrazinylcarbonyl group shows a carbonyl proton at δ ~8.3 ppm .
  • IR : Stretching vibrations for C=O (1660–1700 cm⁻¹) and N–N (1480–1520 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight. Fragmentation patterns (e.g., loss of pyrazinylcarbonyl moiety) validate substituent positions .

Q. What chromatographic methods are suitable for purity analysis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. For diastereomeric separation, chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents achieve baseline resolution .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry and intermolecular interactions?

Single-crystal X-ray diffraction provides precise bond angles, dihedral angles, and puckering parameters (e.g., Cremer & Pople analysis for pyrazoline ring conformation). For example, the pyrazole ring in related analogs adopts an envelope conformation (Q = 0.1957 Å, φ = 314.1°) . Weak interactions like C–H⋯O and C–H⋯π stacking (observed in dimers and columns) inform supramolecular assembly .

Q. What strategies address contradictions in bioactivity data (e.g., varying IC50 values) across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. To mitigate:

  • Validate purity via HPLC (>98%) and elemental analysis.
  • Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).
  • Compare results with structurally similar derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to isolate substituent effects .

Q. How can computational methods predict binding affinities with neurological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like GABA receptors. Pyrazoline derivatives show affinity via hydrogen bonding with Arg87 and hydrophobic interactions with Phe200 .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Q. What factorial design approaches optimize reaction yields for scale-up synthesis?

A 2³ factorial design evaluates temperature (70–110°C), solvent (ethanol vs. DMF), and catalyst (acetic acid vs. p-toluenesulfonic acid). Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C in ethanol with 5 mol% acetic acid), improving yields from 60% to 85% .

Methodological Challenges and Solutions

Q. How to handle low diastereoselectivity during pyrazoline synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-phenethylamine derivatives to induce asymmetry.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 8 hours) and enhances selectivity via uniform heating .

Q. What are the pitfalls in interpreting NOESY spectra for conformation analysis?

Overlapping signals (e.g., aromatic and pyrazoline protons) complicate cross-peak assignment. Use 13C-edited HSQC to resolve ambiguities. For dynamic conformers, variable-temperature NMR (VT-NMR) distinguishes rigid vs. flexible regions .

Q. How to validate target engagement in cellular assays?

  • Photoaffinity Labeling : Incorporate azide or diazirine moieties to crosslink the compound with bound proteins.
  • SPR Biosensing : Measure real-time binding kinetics (ka/kd) with immobilized receptors .

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